molecular formula C27H31N B14729296 N,N-Diethyl-5,5,5-triphenyl-pent-1-EN-3-amine CAS No. 6315-43-1

N,N-Diethyl-5,5,5-triphenyl-pent-1-EN-3-amine

Cat. No.: B14729296
CAS No.: 6315-43-1
M. Wt: 369.5 g/mol
InChI Key: JDYNTSZROVUNQE-UHFFFAOYSA-N
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Description

N,N-Diethyl-5,5,5-triphenyl-pent-1-EN-3-amine is an organic compound known for its unique structure and properties It is characterized by the presence of three phenyl groups attached to a pent-1-EN-3-amine backbone, with diethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5,5,5-triphenyl-pent-1-EN-3-amine typically involves the arylation of diphenylamine. The reaction conditions often include the use of a suitable solvent such as diethyl ether or benzene, and a catalyst to facilitate the arylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale arylation reactions using automated reactors. The process is optimized to maximize efficiency and minimize waste, with stringent quality control measures in place to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-5,5,5-triphenyl-pent-1-EN-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl groups and the diethylamine moiety, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N,N-Diethyl-5,5,5-triphenyl-pent-1-EN-3-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers investigate its potential therapeutic properties, while in industry, it is utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of N,N-Diethyl-5,5,5-triphenyl-pent-1-EN-3-amine involves its interaction with specific molecular targets and pathways. The phenyl groups and diethylamine moiety play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N,N-Diethyl-5,5,5-triphenyl-pent-1-EN-3-amine include triphenylamine, diphenylamine, and other arylamines. These compounds share structural similarities but differ in their specific functional groups and overall reactivity .

Uniqueness: this compound is unique due to the presence of both diethyl groups and three phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6315-43-1

Molecular Formula

C27H31N

Molecular Weight

369.5 g/mol

IUPAC Name

N,N-diethyl-5,5,5-triphenylpent-1-en-3-amine

InChI

InChI=1S/C27H31N/c1-4-26(28(5-2)6-3)22-27(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h4,7-21,26H,1,5-6,22H2,2-3H3

InChI Key

JDYNTSZROVUNQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=C

Origin of Product

United States

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